molecular formula C11H16O4S B14417532 4-(3-Methylphenoxy)butane-2-sulfonic acid CAS No. 85163-66-2

4-(3-Methylphenoxy)butane-2-sulfonic acid

Cat. No.: B14417532
CAS No.: 85163-66-2
M. Wt: 244.31 g/mol
InChI Key: SXIIHSALEAHEGX-UHFFFAOYSA-N
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Description

4-(3-Methylphenoxy)butane-2-sulfonic acid is an organic compound that features a sulfonic acid group attached to a butane chain, which is further connected to a 3-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylphenoxy)butane-2-sulfonic acid typically involves the following steps:

    Formation of the 3-Methylphenoxy Group: This can be achieved by reacting 3-methylphenol with an appropriate alkylating agent under basic conditions.

    Attachment of the Butane Chain: The 3-methylphenoxy group is then reacted with a butane derivative, such as 1,4-dibromobutane, under nucleophilic substitution conditions.

    Introduction of the Sulfonic Acid Group: Finally, the butane chain is sulfonated using reagents like sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylphenoxy)butane-2-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of sulfonamides or sulfonate esters.

Scientific Research Applications

4-(3-Methylphenoxy)butane-2-sulfonic acid has several applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of surfactants and detergents due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of 4-(3-Methylphenoxy)butane-2-sulfonic acid involves its interaction with molecular targets through its sulfonic acid group. This group can form strong ionic interactions with positively charged sites on proteins or other biomolecules, leading to changes in their structure and function. The compound can also participate in hydrogen bonding and hydrophobic interactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylphenoxy)butane-2-sulfonic acid
  • 4-(2-Methylphenoxy)butane-2-sulfonic acid
  • 4-(3-Chlorophenoxy)butane-2-sulfonic acid

Uniqueness

4-(3-Methylphenoxy)butane-2-sulfonic acid is unique due to the specific positioning of the methyl group on the phenoxy ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in physical properties, such as solubility and melting point, as well as variations in biological activity.

Properties

CAS No.

85163-66-2

Molecular Formula

C11H16O4S

Molecular Weight

244.31 g/mol

IUPAC Name

4-(3-methylphenoxy)butane-2-sulfonic acid

InChI

InChI=1S/C11H16O4S/c1-9-4-3-5-11(8-9)15-7-6-10(2)16(12,13)14/h3-5,8,10H,6-7H2,1-2H3,(H,12,13,14)

InChI Key

SXIIHSALEAHEGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCC(C)S(=O)(=O)O

Origin of Product

United States

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